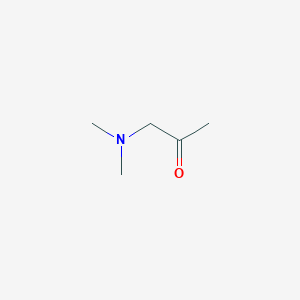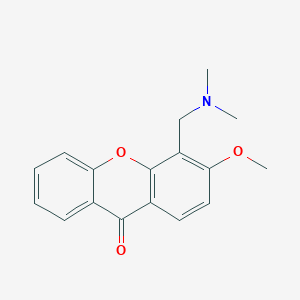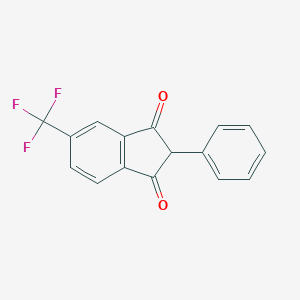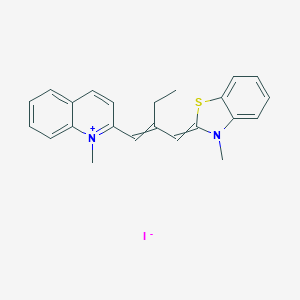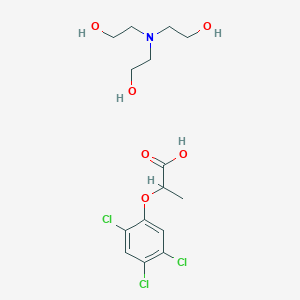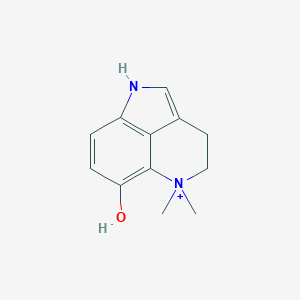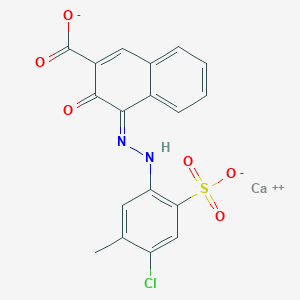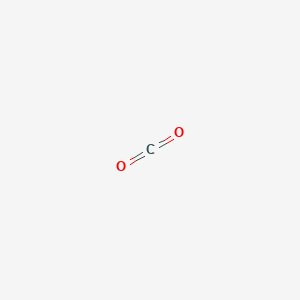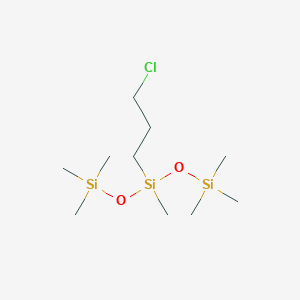
3-Chloropropyl-methyl-bis(trimethylsilyloxy)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloropropyl-methyl-bis(trimethylsilyloxy)silane is a chemical compound that is mainly used in scientific research. It is a silane coupling agent that is commonly used to modify the surface of inorganic materials, such as silica and glass, to improve their compatibility with organic materials.
Mechanism Of Action
The mechanism of action of 3-Chloropropyl-methyl-bis(trimethylsilyloxy)silane involves the reaction of the chloropropyl group with the surface of inorganic materials, such as silica and glass, to form a covalent bond. The trimethylsilyl groups provide hydrophobicity to the surface, which improves its compatibility with organic materials.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 3-Chloropropyl-methyl-bis(trimethylsilyloxy)silane. However, it is known to be a relatively stable compound that is not expected to have significant toxic effects.
Advantages And Limitations For Lab Experiments
The advantages of using 3-Chloropropyl-methyl-bis(trimethylsilyloxy)silane in lab experiments include its ability to modify the surface of inorganic materials to improve their compatibility with organic materials, its stability, and its relatively low toxicity. However, its limitations include its high cost, the need for anhydrous conditions during synthesis and handling, and the potential for the formation of unwanted byproducts during synthesis.
Future Directions
There are several future directions for the use of 3-Chloropropyl-methyl-bis(trimethylsilyloxy)silane in scientific research. One potential direction is the development of new coupling agents that are more efficient and cost-effective. Another direction is the use of 3-Chloropropyl-methyl-bis(trimethylsilyloxy)silane in the synthesis of new organosilicon compounds and polymers for various applications, such as drug delivery, imaging, and sensing. Additionally, the use of 3-Chloropropyl-methyl-bis(trimethylsilyloxy)silane in the modification of the surface of nanoparticles for various applications is an area of active research.
Synthesis Methods
The synthesis of 3-Chloropropyl-methyl-bis(trimethylsilyloxy)silane involves the reaction of 3-chloropropyltrimethoxysilane with trimethylsilyl chloride in the presence of a catalyst, such as zinc chloride or tin chloride. The reaction is carried out under reflux conditions in anhydrous conditions. The product is then purified by distillation or column chromatography.
Scientific Research Applications
3-Chloropropyl-methyl-bis(trimethylsilyloxy)silane is widely used in scientific research. It is commonly used as a coupling agent to modify the surface of inorganic materials, such as silica and glass, to improve their compatibility with organic materials. It is also used to modify the surface of nanoparticles for various applications, such as drug delivery, imaging, and sensing. Additionally, it is used in the synthesis of various organosilicon compounds and polymers.
properties
CAS RN |
17988-66-8 |
|---|---|
Product Name |
3-Chloropropyl-methyl-bis(trimethylsilyloxy)silane |
Molecular Formula |
C10H27ClO2Si3 |
Molecular Weight |
299.03 g/mol |
IUPAC Name |
3-chloropropyl-methyl-bis(trimethylsilyloxy)silane |
InChI |
InChI=1S/C10H27ClO2Si3/c1-14(2,3)12-16(7,10-8-9-11)13-15(4,5)6/h8-10H2,1-7H3 |
InChI Key |
QHTKEFOEUPWLSB-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)O[Si](C)(CCCCl)O[Si](C)(C)C |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(CCCCl)O[Si](C)(C)C |
synonyms |
3-(3-Chloropropyl)-1,1,1,3,5,5,5-heptamethylpentanetrisiloxane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



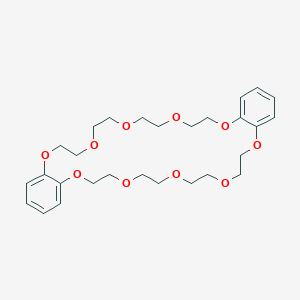
![2-[(2,4-Dimethylphenyl)amino]nicotinic acid](/img/structure/B100618.png)
